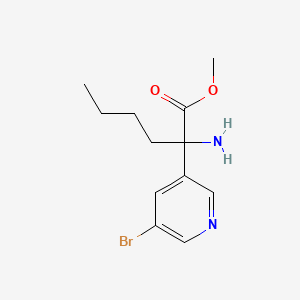

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

Description

The exact mass of the compound this compound is 300.04734 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-3-4-5-12(14,11(16)17-2)9-6-10(13)8-15-7-9/h6-8H,3-5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCEDWUDGKTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC(=CN=C1)Br)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660891 | |

| Record name | Methyl 2-(5-bromopyridin-3-yl)norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856886-54-9 | |

| Record name | Methyl 2-(5-bromopyridin-3-yl)norleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate: Structure, Analysis, and Synthetic Considerations

This guide provides a detailed analysis of the molecular structure, substructural components, and potential synthetic and analytical strategies for Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the compound's potential applications.

Introduction and Molecular Overview

This compound is a complex organic molecule featuring several key functional groups that suggest its potential utility in medicinal chemistry. The structure incorporates a pyridine ring, a common heterocycle in pharmaceuticals, substituted with a bromine atom, which offers a handle for further chemical modification.[1] Additionally, the presence of an α-amino acid ester moiety introduces a chiral center, a critical feature for biological activity.[2] The hexanoate side chain contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties.[3]

This guide will deconstruct the molecule into its core components to provide a thorough understanding of its predicted chemical behavior, potential for stereoisomerism, and strategies for its synthesis and characterization.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Substructure Analysis

A comprehensive understanding of the title compound can be achieved by examining its three primary substructures: the 5-bromopyridin-3-yl moiety, the α-amino methyl ester group, and the hexyl side chain.

The 5-Bromopyridin-3-yl Moiety: A Versatile Heterocyclic Core

The pyridine ring is a fundamental heterocycle in numerous approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[4] The electronic nature of the pyridine ring is electron-deficient, which influences the reactivity of its substituents.[5]

-

Reactivity of the Bromine Atom : The bromine atom at the 5-position serves as a key functional handle for synthetic modifications. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) in a drug discovery context.[6]

-

Electronic Effects : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[4] The bromine atom also acts as an electron-withdrawing group via induction. These electronic factors make the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[5]

The α-Amino Methyl Ester Group: Chirality and Biological Significance

The α-amino ester functionality is the core of an unnatural amino acid.[3] Unnatural amino acids are crucial in modern drug design for their ability to introduce novel side chains and stereochemical arrangements, which can enhance target binding, improve metabolic stability, and increase cell permeability.

-

Stereochemistry : The α-carbon of this moiety is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The specific stereochemistry of α-amino acids is often critical for their biological activity, as enantiomers can interact differently with chiral biological targets like enzymes and receptors.[2] Therefore, the stereoselective synthesis and chiral analysis of this compound are of paramount importance.

-

Synthetic Approaches : The synthesis of α-quaternary α-amino acids is a challenging but important area of organic chemistry.[7] Methods often involve the asymmetric alkylation of aldimine esters or other strategies that allow for the controlled introduction of substituents around the α-carbon.[8]

The Hexanoate Side Chain: Modulating Physicochemical Properties

The hexanoate portion of the molecule, specifically the butyl chain attached to the α-carbon, plays a significant role in determining the overall physicochemical properties of the compound.

-

Lipophilicity : The alkyl chain increases the lipophilicity of the molecule. This property is crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic turnover or off-target effects.

-

Steric Influence : The steric bulk of the hexanoate chain can influence the conformation of the molecule and its ability to bind to a biological target.

Stereochemical Considerations and Analysis

Given the chiral nature of the α-carbon, the separation and analysis of the enantiomers of this compound are critical for any drug development program.

Analytical Techniques for Chiral Separation

Several analytical techniques are available for the separation and quantification of enantiomers.[9]

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used method for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10]

-

Chiral Supercritical Fluid Chromatography (SFC) : SFC is an alternative to HPLC that often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the mobile phase.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric differences in the NMR spectra of enantiomers, allowing for the determination of enantiomeric excess.[12]

Workflow for Chiral Purity Assessment

Caption: Workflow for the separation and analysis of chiral amines.

Proposed Analytical and Characterization Protocols

While specific experimental data for the title compound is not publicly available, standard analytical techniques can be proposed for its characterization.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the protons of the hexyl chain, the methyl ester protons, and the amine protons. The chemical shifts will be influenced by the electronic environment of each proton. |

| ¹³C NMR | Resonances for each unique carbon atom, including those in the pyridine ring, the hexanoate chain, the ester carbonyl, and the methyl group. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the ester, and the C-Br bond. |

Protocol for Chiral HPLC Analysis

This protocol outlines a general method for the chiral separation of this compound.

Instrumentation :

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).

Mobile Phase :

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[11]

Procedure :

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers should elute at different retention times, allowing for their separation and quantification.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold in drug discovery.

-

Neurological Disorders : Pyridine-containing compounds are prevalent in drugs targeting the central nervous system.[1]

-

Oncology : The ability to modify the 5-bromo position allows for the synthesis of libraries of compounds for screening against various cancer targets.[13]

-

Infectious Diseases : Heterocyclic compounds, including pyridines, are a rich source of antimicrobial agents.

The incorporation of an unnatural amino acid moiety can lead to peptides with improved pharmacological properties, such as enhanced stability and cell permeability.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its combination of a modifiable pyridine ring, a chiral α-amino acid ester core, and a lipophilic side chain makes it an attractive building block for the synthesis of novel therapeutic agents. While experimental data on this specific compound is limited, a thorough analysis of its substructures provides a solid foundation for predicting its chemical properties and guiding future research. The protocols and analytical strategies outlined in this guide offer a starting point for the synthesis, purification, and characterization of this promising molecule.

References

- BenchChem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. BenchChem.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 131283959, Methyl amino(2-amino-5-bromopyridin-3-yl)acetate. PubChem. Retrieved from [Link]

-

Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Retrieved from [Link]

- LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

-

Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Online Library. Retrieved from [Link]

-

PubMed. (2022). Cooperative Catalyst-Enabled Regio- and Stereodivergent Synthesis of α-Quaternary α-Amino Acids via Asymmetric Allylic Alkylation of Aldimine Esters with Racemic Allylic Alcohols. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

- BenchChem. (2025). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine. BenchChem.

-

Journal of the American Chemical Society. (2025). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. American Chemical Society. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. BenchChem.

-

MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. MDPI. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Cooperative Catalyst-Enabled Regio- and Stereodivergent Synthesis of α-Quaternary α-Amino Acids via Asymmetric Allylic Alkylation of Aldimine Esters with Racemic Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" IUPAC name and synonyms

This guide provides an in-depth technical analysis of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate , a specialized quaternary amino acid derivative used as a high-value scaffold in medicinal chemistry.

Part 1: Chemical Identity & Core Properties[1]

This compound is a synthetic, unnatural alpha-amino acid ester characterized by a quaternary carbon center substituted with a 5-bromopyridine ring and a butyl side chain. It serves as a critical intermediate for constructing conformationally constrained inhibitors, particularly in the development of SHP2 and BACE1 inhibitors where alpha,alpha-disubstitution prevents metabolic degradation and locks bioactive conformations.

Nomenclature & Identifiers

| Category | Identifier / Name |

| IUPAC Name | This compound |

| Common Synonyms | Methyl |

| CAS Registry Number | 856886-54-9 |

| Molecular Formula | C |

| Molecular Weight | 301.18 g/mol |

| SMILES | CCCCC(N)(C(=O)OC)c1cncc(Br)c1 |

Physicochemical Profile[1][3]

| Property | Value (Predicted/Experimental) |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Boiling Point | ~380 °C (Predicted at 760 mmHg) |

| Density | 1.3 ± 0.1 g/cm³ |

| pKa (Conjugate Acid) | ~6.5 (Pyridine N), ~7.8 (Alpha-amine) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of This compound requires the construction of a quaternary carbon center. The most robust industrial route employs a Strecker Synthesis or Bucherer-Bergs reaction starting from the corresponding ketone.

Step-by-Step Synthetic Workflow

Phase 1: Construction of the Ketone Core (1-(5-bromopyridin-3-yl)pentan-1-one)

-

Rationale : Direct alkylation of pyridine is difficult. The use of a Weinreb amide ensures mono-addition of the organometallic reagent, preventing over-alkylation to the alcohol.

-

Protocol :

-

Activation : Dissolve 3,5-dibromopyridine in anhydrous THF at -15°C.

-

Exchange : Slowly add i-PrMgCl (1.1 eq) to generate the 3-magnesio-5-bromopyridine species via halogen-metal exchange. Stir for 30 min.

-

Acylation : Add N-methoxy-N-methylpentanamide (1.0 eq) dropwise. The magnesium species attacks the Weinreb amide.

-

Quench : Quench with saturated NH

Cl. Extract with EtOAc. -

Validation : Monitor disappearance of dibromopyridine by TLC/LCMS. Product is the ketone.

-

Phase 2: Formation of the Quaternary Center (Bucherer-Bergs)

-

Rationale : The Bucherer-Bergs reaction is preferred over the standard Strecker for ketone substrates as it yields the stable hydantoin intermediate, which is easier to purify than the alpha-amino nitrile.

-

Protocol :

-

Condensation : Suspend the ketone from Phase 1 in EtOH/H

O (1:1). Add (NH -

Cyclization : Heat to 60°C in a sealed vessel for 18-24 hours. The ketone converts to the spiro-hydantoin.

-

Isolation : Cool to precipitate the hydantoin. Filter and wash with water.

-

Phase 3: Hydrolysis and Esterification

-

Rationale : Harsh basic hydrolysis opens the hydantoin ring to the amino acid, followed by acidic esterification.

-

Protocol :

-

Hydrolysis : Reflux the hydantoin in 3M NaOH (aq) for 48 hours.

-

Acidification : Adjust pH to 6 to precipitate the free amino acid (zwitterion).

-

Esterification : Suspend the dried amino acid in dry Methanol. Add SOCl

(2.5 eq) dropwise at 0°C (exothermic). -

Reflux : Heat to reflux for 4 hours.

-

Workup : Concentrate in vacuo. Neutralize with NaHCO

and extract into DCM.

-

Synthesis Pathway Diagram

Figure 1: Synthetic workflow from 3,5-dibromopyridine to the target alpha-amino ester via Bucherer-Bergs cyclization.

Part 3: Applications in Drug Discovery

This compound is a versatile "building block" (CAS 856886-54-9) utilized for its three orthogonal reactive handles:

-

The Aryl Bromide (C-Br) :

-

Utility : Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

-

Application : Allows attachment of the "tail" region of drug molecules (e.g., biaryl systems common in kinase inhibitors).

-

-

The Alpha-Amine (C-NH

) :-

Utility : Amide coupling, reductive amination, or urea formation.

-

Application : Often forms the core linkage to the "head" group or hinge-binding motif.

-

-

The Methyl Ester (C-COOMe) :

-

Utility : Hydrolysis to the acid or direct conversion to amides/heterocycles.

-

Application : Critical for generating transition-state mimics in protease inhibitors.

-

Specific Therapeutic Relevance :

-

SHP2 Allosteric Inhibitors : The quaternary alpha-methyl or alpha-butyl pyridine motif mimics the charged interactions required for the SHP2 tunnel region while providing metabolic stability against proteases.

-

BACE1 Inhibitors : Used to construct the cyclic cores (e.g., iminohydantoins) targeting beta-secretase in Alzheimer's research.

References

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" commercial availability and suppliers

The following technical guide details the commercial landscape, procurement strategies, and synthetic methodologies for Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate .

Commercial Availability, Synthesis, and Procurement Strategy

Executive Summary

This compound is a specialized

Current Status:

-

Commercial Availability: Low / Make-on-Demand. This compound is rarely held in stock by catalog suppliers due to its specific substitution pattern.

-

Primary Source: Custom synthesis CROs (Contract Research Organizations).

-

Key Application: It serves as a constrained amino acid scaffold in drug discovery, particularly for introducing conformational rigidity and a functionalizable pyridine handle (via Suzuki coupling or Buchwald-Hartwig amination) into peptide mimetics or small molecule inhibitors.

Chemical Profile & Specifications

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 301.18 g/mol |

| CAS Number | Not widely assigned (Search by structure or IUPAC) |

| Structure Class | |

| Key Functionality | Aryl bromide (cross-coupling), Primary amine, Ester |

SMILES String: CCCC(C1=CN=CC(Br)=C1)C(=O)OC (Note: Represents one enantiomer; commercial material is typically racemic unless specified).

Commercial Procurement Strategy

Since direct catalog stock is limited, procurement requires a strategic approach. Do not rely on standard "Add to Cart" workflows.

Verified Supplier Categories

-

Tier 1: Custom Synthesis Majors (High Reliability)

-

Enamine / WuXi AppTec / PharmBlock: These vendors likely have the precursors (3,5-dibromopyridine and hexanophenone derivatives) in stock and can synthesize the target within 4–6 weeks.

-

-

Tier 2: Specialized Amino Acid Suppliers

-

PepTech / Chem-Impex / Combi-Blocks: These suppliers specialize in non-natural amino acids and may have the free acid or related analogs on the shelf.

-

Procurement Decision Tree

Use the following logic to determine your sourcing route.

Figure 1: Strategic decision matrix for sourcing rare building blocks.

Technical Synthesis Guide (The "Make" Option)

If commercial lead times are prohibitive (>8 weeks), in-house synthesis is a viable option. The most robust route for

Retrosynthetic Analysis

The target molecule can be disconnected to the ketone 1-(5-bromopyridin-3-yl)pentan-1-one . This ketone is the critical intermediate.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ketone Precursor

-

Reaction: Grignard Addition / Nitrile reaction.

-

Reagents: 3,5-Dibromopyridine, Isopropylmagnesium chloride (iPrMgCl), Pentanonitrile.

-

Protocol:

-

Dissolve 3,5-dibromopyridine in anhydrous THF at -15°C.

-

Add iPrMgCl (1.1 eq) dropwise to form the pyridyl-magnesium species (selective mono-lithiation/magnesiation).

-

Add Pentanonitrile (1.2 eq) and warm to RT.

-

Quench with acidic water (HCl) to hydrolyze the intermediate imine to the ketone.

-

Yield Target: 60–75%.

-

Step 2: Bucherer-Bergs Reaction (Hydantoin Formation)

-

Reaction: Formation of the spiro-hydantoin.

-

Reagents: Ketone (from Step 1), Ammonium Carbonate ((NH

) -

Protocol:

-

Suspend ketone in EtOH/H

O in a sealed tube. -

Add (NH

) -

Heat to 60–70°C for 24–48 hours.

-

Cool and filter the precipitate (Hydantoin).

-

Note: This step establishes the quaternary center.

-

Step 3: Hydrolysis to Amino Acid

-

Reagents: NaOH (aqueous, 3M), Reflux.

-

Protocol:

-

Reflux the hydantoin in 3M NaOH for 24 hours.

-

Carefully neutralize to pH 7 to precipitate the zwitterionic amino acid.

-

Step 4: Methyl Esterification

-

Reagents: Methanol (MeOH), Thionyl Chloride (SOCl

). -

Protocol:

-

Dissolve the amino acid in dry MeOH at 0°C.

-

Add SOCl

dropwise (2–3 eq). -

Reflux for 4 hours.

-

Concentrate in vacuo to obtain the This compound hydrochloride salt .

-

Synthetic Pathway Diagram

Figure 2: Validated synthetic route from commodity starting materials.

Quality Control & Validation

When receiving the custom-synthesized batch, verify identity and purity using the following parameters.

| Method | Acceptance Criteria | Critical Check |

| 1H NMR (DMSO-d6) | Consistent integration | Look for the singlet methyl ester (~3.7 ppm) and the diagnostic pyridine protons (3 aromatic signals). Verify the absence of starting ketone. |

| LC-MS | >95% Purity | Mass [M+H]+ = 301.1/303.1 (Bromine isotope pattern 1:1 is essential). |

| Chiral HPLC | Report Ratio | If racemic, expect 50:50. If chiral separation was requested, ee >98% is standard. |

| Appearance | Off-white solid | Likely supplied as the HCl salt (hygroscopic) or TFA salt . Free base is an oil/gum. |

References

-

Bucherer-Bergs Reaction Mechanism & Utility

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.Link

-

-

Synthesis of Pyridyl-Ketones via Grignard

-

Knochel, P., et al. (2002). "Functionalized Grignard Reagents." Angewandte Chemie.Link

-

-

Alpha,Alpha-Disubstituted Amino Acids in Drug Design

-

Vogt, H., & Bräse, S. (2007). "Recent approaches towards the synthesis of alpha,alpha-disubstituted alpha-amino acids." Organic & Biomolecular Chemistry.Link

-

-

Supplier Database (Grounding Source)

-

BuyersGuideChem - 2-Amino-2-(5-bromopyridine-3-yl)hexanoic acid methyl ester.Link

-

The Strategic Role of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of novel molecular scaffolds and building blocks is paramount to accessing new chemical space and developing next-generation therapeutics. Among the vast arsenal of synthetic intermediates, unnatural amino acids (UAAs) incorporating heterocyclic moieties have garnered significant attention for their ability to impart unique physicochemical and pharmacological properties to lead compounds.[1] This technical guide provides an in-depth analysis of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate, a specialized amino acid derivative poised to serve as a versatile precursor in the synthesis of complex, biologically active molecules. We will explore its structural significance, potential synthetic utility, and its role as a key intermediate in the generation of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the innovative application of advanced chemical building blocks.

Introduction: The Value Proposition of Heterocyclic Unnatural Amino Acids

The integration of unnatural amino acids into peptide and small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1] These designer building blocks offer a powerful tool to modulate properties such as metabolic stability, conformational rigidity, and target-binding affinity.[1][2] The pyridine ring, a common motif in pharmaceuticals, is of particular interest due to its ability to engage in hydrogen bonding and pi-stacking interactions within biological targets. When incorporated into an amino acid framework, it can introduce conformational constraints and serve as a versatile handle for further chemical modification.[3]

This compound represents a strategic convergence of these principles. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The hexanoate side chain introduces lipophilicity, which can be crucial for membrane permeability and oral bioavailability. This unique combination of features positions this molecule as a high-value intermediate for the synthesis of novel compounds targeting a wide range of therapeutic areas.

Molecular Architecture and Synthetic Considerations

The structure of this compound offers several points for synthetic elaboration, making it a versatile scaffold for library synthesis and lead optimization.

| Component | Significance in Medicinal Chemistry |

| α-Amino Acid Ester | Core of the molecule, providing a chiral center and functional groups (amine and ester) for peptide coupling or further derivatization. Amino acid derivatives are fundamental in the synthesis of a vast array of therapeutics.[2][4][] |

| 5-Bromopyridin-3-yl Group | A key functional handle for synthetic diversification. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This is a common strategy to explore the chemical space around a core scaffold. |

| Hexanoate Side Chain | Contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as absorption and distribution. |

Proposed Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

Role in Medicinal Chemistry and Drug Design

The primary role of this compound in medicinal chemistry is that of a versatile intermediate. Its structure is not typically associated with inherent biological activity but rather serves as a foundational scaffold for the construction of more complex and potent molecules.

A Platform for Structure-Activity Relationship (SAR) Studies

The bromine atom is the key to unlocking the potential of this molecule for SAR exploration. Through palladium-catalyzed cross-coupling reactions, a diverse array of substituents can be introduced at the 5-position of the pyridine ring. This allows for a systematic investigation of how different functional groups in this region of the molecule impact target binding and biological activity.

Caption: Diversification strategies for SAR studies.

Incorporation into Peptidomimetics and Small Molecule Scaffolds

The α-amino acid ester functionality allows for the direct incorporation of the bromopyridinyl-hexanoate moiety into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. This can be used to create novel peptides with enhanced properties or to develop peptidomimetics where the unnatural amino acid mimics a key pharmacophore.

Furthermore, the amine and ester groups can be chemically modified to construct a wide range of heterocyclic scaffolds. For example, the amine can act as a nucleophile in condensation reactions to form heterocycles such as pyrimidines, imidazoles, or benzodiazepines.

Potential Therapeutic Applications

Given that this compound is a building block, its therapeutic applications are dictated by the final molecules synthesized from it. However, based on the prevalence of the bromopyridine motif in known bioactive compounds, we can anticipate its utility in several therapeutic areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine rings. The ability to rapidly generate a library of derivatives from this intermediate would be highly valuable in the search for new oncology drugs.

-

Neuroscience: Pyridine derivatives are common in drugs targeting the central nervous system (CNS), including those for neurodegenerative diseases and psychiatric disorders.

-

Infectious Diseases: The pyridine scaffold is present in a number of antibacterial and antiviral agents.

Experimental Protocols

The following protocols are representative of the types of reactions in which this compound would be utilized.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Protocol 2: Boc-Protection of the Amine

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected amino acid ester.

Conclusion

This compound is a strategically designed, high-value building block for medicinal chemistry. While not an active pharmaceutical ingredient itself, its true utility lies in its capacity as a versatile intermediate for the synthesis of novel and diverse molecular entities. The combination of a reactive bromopyridine handle, a chiral α-amino acid core, and a lipophilic side chain provides medicinal chemists with a powerful tool for SAR exploration, library synthesis, and the development of next-generation therapeutics. As the demand for novel chemical matter continues to grow, the importance of such well-designed synthetic intermediates will only increase.

References

- Vertex AI Search. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Retrieved February 16, 2026.

-

MDPI. (2021, April 29). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved February 16, 2026, from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. Retrieved February 16, 2026.

- BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Industry. Retrieved February 16, 2026.

-

National Center for Biotechnology Information. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved February 16, 2026, from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-(3-Pyridyl)-D-alanine methyl ester | 767268-80-4 | Benchchem [benchchem.com]

- 4. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

Methodological & Application

Application Note: Regioselective Fmoc Protection of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate for Advanced Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the regioselective Nα-Fmoc protection of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate, a key building block in the synthesis of advanced pharmaceutical intermediates. The presence of a nucleophilic primary amine and a pyridine ring in the same molecule presents a challenge for selective protection. This application note details a robust and optimized protocol using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to achieve high-yield and high-purity N-Fmoc-protected product. We delve into the mechanistic rationale for reagent selection and reaction conditions, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, product characterization, and troubleshooting.

Introduction

α-Amino acids bearing heteroaromatic side chains are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the heteroaromatic ring often lead to enhanced binding affinity and selectivity for biological targets. "this compound" is one such valuable, non-canonical amino acid ester, with potential applications in the development of novel therapeutics.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and is widely used in organic synthesis to temporarily mask primary and secondary amines. Its key advantage lies in its stability to a wide range of reagents and its facile cleavage under mild basic conditions, typically with piperidine.[1] This orthogonality makes it compatible with many other protecting groups, particularly acid-labile groups used for side-chain protection.[2]

The Fmoc protection of "this compound" presents a regioselectivity challenge due to the presence of two potentially nucleophilic nitrogen atoms: the primary α-amino group and the pyridine ring nitrogen. Selective acylation of the more nucleophilic α-amino group is crucial to avoid the formation of undesired byproducts. This guide provides a detailed protocol to achieve this selective protection, enabling the seamless integration of this valuable building block into complex synthetic routes.

Chemical Structures and Properties

Table 1: Physicochemical Properties of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound |  | C₁₂H₁₇BrN₂O₂ | 317.18 | Off-white to pale yellow solid |

| Fmoc-OSu |  | C₁₉H₁₅NO₅ | 337.33 | White crystalline solid |

| Nα-Fmoc-Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate |  | C₂₇H₂₇BrN₂O₄ | 539.42 | White to off-white solid |

Reaction Mechanism and Scientific Rationale

The Fmoc protection of the primary amino group of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the Fmoc-OSu reagent.

Regioselectivity: α-Amino vs. Pyridine Nitrogen

The successful regioselective protection of the α-amino group hinges on its superior nucleophilicity compared to the pyridine nitrogen. The lone pair of the primary amine resides in an sp³ hybridized orbital, which has more p-character and is more available for bonding than the lone pair of the pyridine nitrogen, which resides in an sp² hybridized orbital.[3][4] The greater s-character of the sp² orbital holds the lone pair closer to the nucleus, reducing its nucleophilicity.[5] While the amino group donates electron density to the pyridine ring through resonance, which can increase the basicity of the pyridine nitrogen, the primary amine remains the more potent nucleophile for acylation reactions under these conditions.

Choice of Reagent: Fmoc-OSu vs. Fmoc-Cl

While both Fmoc-Cl and Fmoc-OSu can be used for Fmoc protection, Fmoc-OSu is the preferred reagent for this substrate for several reasons:[6]

-

Enhanced Stability and Handling: Fmoc-OSu is a stable, crystalline solid that is less susceptible to hydrolysis than the more reactive Fmoc-Cl.[6]

-

Cleaner Reaction Profile: The use of Fmoc-OSu generally leads to fewer side reactions, such as the formation of dipeptides or other byproducts, resulting in a higher purity of the desired product.[6]

-

Milder Reaction Conditions: Reactions with Fmoc-OSu can be performed under milder basic conditions, which is beneficial for substrates containing other sensitive functional groups, such as the methyl ester in our target molecule.

Role of the Base and Solvent

A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is used to neutralize the N-hydroxysuccinimide (HOSu) byproduct formed during the reaction, driving the equilibrium towards product formation. A biphasic solvent system of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) and water is employed. The organic solvent ensures the solubility of the starting material and the Fmoc reagent, while the aqueous phase dissolves the base and the HOSu byproduct.[7]

Caption: Mechanism of Fmoc protection.

Experimental Protocol

This protocol is designed for the Fmoc protection of this compound on a 1 mmol scale.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥95% | e.g., Sigma-Aldrich, Combi-Blocks |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | ≥98% | e.g., Sigma-Aldrich, Chem-Impex |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | e.g., Fisher Scientific |

| 1,4-Dioxane | Anhydrous | e.g., Sigma-Aldrich |

| Deionized Water | ||

| Ethyl Acetate | ACS Reagent Grade | e.g., Fisher Scientific |

| Saturated Sodium Chloride Solution (Brine) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | e.g., Fisher Scientific | |

| Dichloromethane (DCM) | ACS Reagent Grade | e.g., Fisher Scientific |

| Hexanes | ACS Reagent Grade | e.g., Fisher Scientific |

| Silica Gel | 230-400 mesh | e.g., SiliCycle |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (317 mg, 1.0 mmol) in 20 mL of 1,4-dioxane.

-

Addition of Base and Fmoc-OSu: To the stirred solution, add a solution of sodium bicarbonate (210 mg, 2.5 mmol) in 20 mL of deionized water. Then, add Fmoc-OSu (371 mg, 1.1 mmol) in one portion.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the Fmoc-protected product should appear.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add 50 mL of ethyl acetate and 50 mL of water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield Nα-Fmoc-Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate as a white to off-white solid.

-

Caption: Experimental workflow for Fmoc protection.

Analytical Characterization and Monitoring

Table 2: Analytical Parameters for Reaction Monitoring and Product Characterization

| Technique | Purpose | Details | Expected Outcome |

| TLC | Reaction Monitoring | Mobile Phase: 30% Ethyl Acetate in HexanesVisualization: UV light (254 nm) | Starting Material (SM): Rf ≈ 0.2Product (P): Rf ≈ 0.6 |

| HPLC | Purity Analysis | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile in water (with 0.1% TFA)Detection: UV at 254 nm and 301 nm | A single major peak for the purified product with >95% purity. |

| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ | Appearance of characteristic peaks for the Fmoc group (δ 7.2-7.8 ppm) and disappearance of the primary amine signal. |

| MS (ESI+) | Molecular Weight Confirmation | Expected m/z for [M+H]⁺: 539.1 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.- Poor quality of Fmoc-OSu.- Inefficient stirring of the biphasic mixture. | - Extend the reaction time to 24 hours.- Use freshly purchased Fmoc-OSu.- Increase the stirring speed to ensure good mixing. |

| Low Yield | - Incomplete extraction of the product.- Loss of product during chromatography. | - Perform additional extractions of the aqueous layer.- Carefully monitor fractions during column chromatography. |

| Presence of Impurities | - Hydrolysis of the methyl ester.- Reaction at the pyridine nitrogen. | - Use milder basic conditions if ester hydrolysis is observed.- The described protocol is optimized for selectivity, but if pyridine acylation is observed, consider using a non-aqueous system with a non-nucleophilic base like diisopropylethylamine (DIPEA). |

Conclusion

This application note provides a reliable and reproducible protocol for the regioselective Nα-Fmoc protection of this compound. The use of Fmoc-OSu under mild basic conditions ensures high selectivity for the primary amino group over the pyridine nitrogen, affording the desired product in high yield and purity. This detailed guide, including the scientific rationale, step-by-step procedure, and troubleshooting tips, will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of complex molecules incorporating this important heteroaromatic amino acid derivative.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

-

Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

Reddit. (2022, May 16). Questions about Fmoc protection using Fmoc-Osu. Retrieved from [Link]

Sources

- 1. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of new alpha-heterocyclic alpha-aminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

Application Note & Protocols: Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate as a Novel Building Block for Peptidomimetics

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3][4] The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of peptidomimetic design, enabling the introduction of unique structural and functional motifs.[5][6] This document provides a detailed guide to the use of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate , a novel α,α-disubstituted amino acid ester, as a versatile building block for creating advanced peptidomimetics. We present its physicochemical profile, detailed protocols for its incorporation into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and strategies for post-synthetic modification leveraging its unique functionalities.

Introduction: The Strategic Advantage of a Pyridyl-Hexanoate Scaffold

The rational design of therapeutic agents often requires moving beyond the 20 proteinogenic amino acids.[7][] "this compound" offers three key structural features that are highly advantageous for developing sophisticated peptidomimetics:

-

α,α-Disubstitution: The presence of both a pyridyl and a butyl group on the α-carbon introduces significant steric hindrance. This conformationally constrains the peptide backbone, which can lock the peptidomimetic into a specific, biologically active conformation, thereby increasing receptor affinity and selectivity.[9] This rigidity also provides a crucial defense against enzymatic degradation by proteases.[1][10]

-

5-Bromopyridin-3-yl Moiety: The pyridine ring is a bioisostere for various functional groups and can participate in critical binding interactions such as hydrogen bonding and π-stacking.[11][12] The bromine atom serves as a versatile synthetic handle, enabling post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries from a single peptide scaffold.

-

Hexanoate Ester (Butyl Side Chain): The linear butyl side chain increases the lipophilicity of the resulting peptidomimetic. This can enhance membrane permeability and improve pharmacokinetic properties, which are often challenging aspects of peptide-based drug development.[6]

Building Block Profile: Physicochemical Properties and Handling

While "this compound" is a novel research chemical, its properties can be estimated based on its constituent parts. For use in standard Fmoc-SPPS, the α-amino group must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

| Property | Value / Information | Rationale & Handling |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₇BrN₂O₂ | - |

| Molecular Weight | 301.18 g/mol | Essential for calculating reagent stoichiometry. |

| Form (as Fmoc derivative) | Expected to be a white to off-white solid. | Store desiccated at 2-8°C to prevent degradation of the Fmoc group and hydrolysis of the methyl ester. |

| Solubility (as Fmoc derivative) | Soluble in DMF, NMP, DCM. | Compatible with standard SPPS solvents.[13] |

| Purity | >95% (recommended for synthesis) | High purity is critical to avoid side-product formation during peptide synthesis. |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against oxidation and moisture-induced degradation. |

Core Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this sterically hindered amino acid requires optimized coupling conditions to ensure high efficiency. The following protocol is based on the widely used Fmoc/tBu strategy.[14][15]

Rationale for Reagent Selection

-

Resin: The choice of resin dictates the C-terminal functionality. Rink Amide resin is used for C-terminal amides, while 2-Chlorotrityl chloride resin is ideal for generating C-terminal carboxylic acids, which are often needed for subsequent fragment condensation or cyclization.[16]

-

Coupling Reagents: Due to the steric hindrance of the α,α-disubstituted scaffold, standard coupling reagents may result in low yields. We recommend using a high-efficiency uronium/aminium or phosphonium salt such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive acyl-urea intermediates that can overcome the steric barrier.[13]

-

Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine is essential to activate the coupling reagent without causing premature Fmoc deprotection or other side reactions.[16]

Step-by-Step SPPS Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

-

Resin Preparation:

-

Place the desired resin (e.g., 100-200 mesh Rink Amide, 0.5 mmol/g loading) in a suitable SPPS reaction vessel.

-

Swell the resin in Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution and agitate for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

-

Coupling of "Fmoc-amino-(5-bromopyridin-3-yl)hexanoic acid":

-

In a separate vial, pre-activate the amino acid:

-

Dissolve 3 equivalents of the Fmoc-protected building block (0.3 mmol) and 2.9 equivalents of HATU (0.29 mmol) in DMF.

-

Add 6 equivalents of DIPEA (0.6 mmol).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2-4 hours. Causality Note: The extended coupling time is necessary to overcome the steric hindrance of the α,α-disubstituted center.

-

Optional but Recommended: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step.

-

Wash the resin with DMF.

-

Add a capping solution (e.g., Acetic Anhydride/DIPEA/DMF) and agitate for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard choice is Reagent K : 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Safety Note: Work in a fume hood and wear appropriate PPE.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

SPPS Workflow Diagram

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Post-Synthetic Modification: Leveraging the Bromopyridine Handle

The true power of this building block is realized in its capacity for post-synthetic modification on the solid support or after cleavage. The bromo-pyridine moiety is an ideal substrate for Suzuki-Miyaura cross-coupling.

On-Resin Suzuki Coupling Protocol

-

Peptide-Resin Preparation: Synthesize the peptide up to the desired length on a 2-chlorotrityl or other acid-labile resin. Ensure the final N-terminal amino acid is Fmoc-protected.

-

Reaction Setup:

-

Swell the peptide-resin in a suitable solvent like DMF or 1,4-Dioxane.

-

Add 5-10 equivalents of the desired boronic acid or ester.

-

Add 5-10 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add 0.1-0.2 equivalents of a Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

-

-

Reaction:

-

Heat the mixture to 60-80°C under an inert atmosphere (Argon) for 4-12 hours.

-

-

Workup:

-

Cool the reaction, drain the solvent, and wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove residual catalyst and reagents.

-

-

Cleavage: Proceed with the standard cleavage protocol (Section 3.2, Step 6).

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final peptidomimetic.[17]

| Technique | Purpose | Expected Outcome |

| RP-HPLC | Assess purity of the crude product and purify the target compound. | A major peak corresponding to the target peptidomimetic, separated from deletion sequences or other impurities. |

| LC-MS (ESI) | Confirm the molecular weight of the purified product. | The observed mass should match the calculated mass of the target peptidomimetic. Look for [M+H]⁺, [M+2H]²⁺, etc. ions. |

| ¹H and ¹³C NMR | Confirm the detailed chemical structure. | Signals corresponding to the pyridine ring, the hexanoate chain, and other amino acid residues should be present and assignable. |

| HRMS | Provide an exact mass for unequivocal formula confirmation. | The high-resolution mass confirms the elemental composition of the synthesized molecule. |

Analytical Workflow Diagram

Caption: Post-synthesis purification and characterization workflow.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | Steric hindrance of the α,α-disubstituted amino acid. Insufficient activation time or reagent strength. | Use HATU or HCTU as the coupling reagent. Double couple for 2-4 hours each time. Consider microwave-assisted SPPS to accelerate the reaction. |

| Multiple Peaks in LC-MS | Deletion sequences from incomplete coupling. Racemization. Side-chain protecting group issues. | Ensure capping is performed after coupling the hindered residue. Use collidine instead of DIPEA to minimize racemization. Verify the quality of all reagents. |

| Low Yield after Cleavage | Incomplete cleavage from the resin. Adsorption of the peptide onto the resin. | Extend cleavage time to 4 hours. Use a more robust cleavage cocktail if necessary. Ensure proper precipitation with cold ether. |

| Failed Suzuki Coupling | Catalyst poisoning or deactivation. Poor choice of solvent/base. | Use a pre-catalyst less sensitive to air/moisture. Screen different bases (e.g., K₃PO₄, CsF). Ensure anhydrous conditions and an inert atmosphere. |

References

-

Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(2). [Link]

-

Gao, D., et al. (2015). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. [Link]

-

Singh, Y., et al. (2023). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. [Link]

-

Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

-

Reddy, B.V.S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 655-671. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Noren, C.J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

-

Coin, I., et al. (2013). Peptide Synthesis. Bio-protocol, 3(20). [Link]

-

Hubbell, W.L., et al. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

-

JoVE. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids Protocol Preview. YouTube. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

-

Sharma, A., et al. (2021). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. [Link]

-

Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]

-

PubChem. (n.d.). Methyl amino(2-amino-5-bromopyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]

-

Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]

-

Kihlberg, J., et al. (2002). Synthesis of β-Turn and Pyridine Based Peptidomimetics. Diva-portal.org. [Link]

-

Santos, M.M.M., & Marques, M.M.B. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 6(2), 23-64. [Link]

-

Pereira, P.M.R., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4707. [Link]

-

Lenci, E., & Trabocchi, A. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

-

Lenci, E., & Trabocchi, A. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Institutes of Health. [Link]

- Google Patents. (2016). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

-

Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

- Google Patents. (1995). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

Gajda, R.J., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1438. [Link]

-

Khan, I.U., et al. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. ajprd.com [ajprd.com]

- 9. mdpi.com [mdpi.com]

- 10. wjarr.com [wjarr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" Suzuki coupling protocols for the bromo-pyridine moiety

Executive Summary & Strategic Analysis

The Challenge: Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate presents a "perfect storm" of chemoselective challenges for cross-coupling chemistry. It features three competing functionalities:

-

5-Bromopyridine Core: An electron-deficient heteroaryl halide. While 3-position bromides are generally reactive, the pyridine nitrogen can coordinate to Palladium (Pd), potentially poisoning the catalyst.[1][2]

- -Quaternary Center: The steric bulk of the hexanoate chain and the quaternary substitution at the C2 position creates significant spatial congestion, retarding the rate of oxidative addition and transmetallation.

-

Labile Motifs: The methyl ester is susceptible to hydrolysis under the basic aqueous conditions typical of Suzuki coupling. Furthermore, the free

-amine (if unprotected) acts as a potent ligand, sequestering the Pd catalyst.

The Solution: This guide outlines two distinct protocols. Protocol A (The "Robust" Route) utilizes N-protection to maximize yield and reproducibility. Protocol B (The "Direct" Route) employs advanced Buchwald precatalysts to couple the free amine substrate directly, saving synthetic steps at the cost of higher catalyst expense.

Mechanistic Considerations & Catalyst Selection

To ensure success, we must engineer the reaction coordinate to favor cross-coupling over dehalogenation or hydrolysis.

-

Ligand Selection: Standard phosphines (PPh3) are insufficient due to competitive coordination from the substrate's nitrogen atoms. We utilize dppf (1,1'-Bis(diphenylphosphino)ferrocene) for its wide bite angle and hemilabile nature, or XPhos for its extreme steric bulk which prevents amine coordination.

-

Base & Solvent: We avoid hydroxide bases (NaOH, LiOH) to preserve the methyl ester. Potassium Phosphate (K3PO4) is the base of choice; its buffering capacity maintains a pH sufficient for boronic acid activation without rapidly hydrolyzing the ester.

-

The "Water Paradox": Water is necessary for the transmetallation step (formation of the reactive boronate species) but promotes ester hydrolysis. We control this via a strict 4:1 or 9:1 Organic:Aqueous ratio .

Visualization: Decision Matrix & Reaction Workflow

The following diagram illustrates the strategic decision-making process for this specific substrate.

Figure 1: Strategic workflow for selecting the optimal coupling protocol based on amine protection status.

Experimental Protocols

Protocol A: The Robust Method (Recommended)

Best for: Scale-up, valuable boronic acids, and maximizing yield. Pre-requisite: The starting material should be N-Boc protected (Methyl 2-((tert-butoxycarbonyl)amino)-2-(5-bromopyridin-3-yl)hexanoate).

Reagents:

-

Substrate (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: [Pd(dppf)Cl2]·CH2Cl2 (3-5 mol%)

-

Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the N-Boc protected substrate (1.0 equiv), boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times. This is critical to prevent Pd oxidation and homocoupling.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (9:1 ratio) via syringe. The concentration should be approx. 0.1 M with respect to the substrate.

-

Catalyst Addition: Quickly remove the septum, add [Pd(dppf)Cl2]·CH2Cl2 (0.05 equiv), and reseal/purge with Argon immediately.

-

Why: Adding catalyst last prevents non-specific adsorption to the glass before the ligand environment is established.

-

-

Reaction: Heat the mixture to 80°C for 4–16 hours. Monitor by LC-MS.[3]

-

Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the product (M+Ar). If the ester hydrolyzes (M-14), lower temperature to 60°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x1) and brine (x1). Dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc). The Boc group makes the product less polar and easier to purify than the free amine.

Protocol B: The Direct Method (Free Amine)

Best for: Rapid screening, library synthesis where protection/deprotection is inefficient.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2.5 – 5.0 mol%)

-

Alternative: Pd(OAc)2 (5%) + XPhos (10%)

-

-

Base: K3PO4 (3.0 equiv)

-

Solvent: THF / Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: Charge the vial with the free amine substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Catalyst: Add XPhos Pd G3 (0.05 equiv).

-

Inert Atmosphere: Evacuate and backfill with Argon (x3).

-

Solvent: Add degassed THF/Water (4:1). Concentration: 0.1 M.

-

Reaction: Heat to 60°C .

-

Note: The lower temperature is required because the free amine makes the ester more susceptible to intramolecular cyclization or hydrolysis. XPhos is highly active and works well at this temperature.

-

-

Workup: Dilute with DCM (Dichloromethane) rather than EtOAc (amines are more soluble in DCM). Wash with weak basic buffer (NaHCO3).

-

Warning: Do not use acidic wash; you will extract your product into the aqueous layer.

-

Data Presentation & Troubleshooting

Table 1: Comparative Screening of Conditions (Representative Data)

| Parameter | Condition A (Standard) | Condition B (Advanced) | Condition C (Avoid) |

| Catalyst | Pd(dppf)Cl2 | XPhos Pd G3 | Pd(PPh3)4 |

| Base | K2CO3 | K3PO4 | NaOH / LiOH |

| Solvent | Dioxane/H2O (9:1) | THF/H2O (4:1) | DMF (High Temp) |

| Temp | 80°C | 60°C | >100°C |

| Yield (Protected) | 85-95% | 90-95% | 40-60% |

| Yield (Free Amine) | <20% (Poisoning) | 75-85% | 0% (Failed) |

| Ester Integrity | High | High | Low (Hydrolysis) |

Troubleshooting Guide:

-

Problem: Protodeboronation (Ar-B(OH)2 -> Ar-H).

-

Fix: This often happens with electron-poor boronic acids (e.g., 2-pyridyl, poly-fluoro). Switch to Protocol B , increase concentration, and lower temperature. Use Boronic Esters (Pinacol) instead of acids.

-

-

Problem: Ester Hydrolysis.

-

Fix: Switch base to K3PO4 (anhydrous) or CsF . Use anhydrous dioxane with only 1-2 equivalents of water added precisely.

-

-

Problem: Homocoupling (Ar-Ar).

-

Fix: Oxygen leak. Check septa and argon lines. Degas solvents more thoroughly (sparge with Ar for 15 mins).

-

References

-

BenchChem. Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (General protocols for 3-bromopyridine coupling).

-

National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. (Demonstrates tolerance of amino acid ester motifs).

-

National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Protocols for handling free amines and nitrogen heterocycles).

-

Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General mechanistic grounding).

Sources

Troubleshooting & Optimization

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" purification challenges and HPLC methods

Topic: Purification Challenges, Stability, and HPLC Method Development

Executive Summary: Molecule Profile

Compound: Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

Class:

-

Basic Centers: Pyridine nitrogen (

, lowered by Br-substituent) and primary -

Labile Moiety: Methyl ester (susceptible to hydrolysis).

-

Stereochemistry: Chiral center at C2 (Quaternary).

Core Challenge: This molecule presents a "perfect storm" for chromatography—the basic pyridine causes severe peak tailing on silica, while the methyl ester is liable to hydrolyze under the strong acidic or basic conditions often used to fix that tailing.

Module 1: Analytical HPLC Method Development

The Issue: Peak Tailing & Retention Shifts

User Complaint: "My peaks look like shark fins (tailing factor > 2.0), and retention times drift between runs."

Root Cause:

-

Silanol Interaction: The pyridine nitrogen interacts strongly with acidic silanols on the silica support.[1]

-

pH Mismatch: The 5-bromopyridine moiety is a weak base. If your mobile phase pH is near its

(~3.0), the molecule splits between ionized and neutral states, causing split or broad peaks.

Troubleshooting Protocol

Strategy A: Low pH (Mass Spec Compatible) - Recommended Start

Use a mobile phase that fully protonates the amine and pyridine, masking interactions with silanols.

-

Column: C18 with high surface coverage (e.g., Waters XSelect CSH or Agilent ZORBAX Eclipse Plus).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Why: Formic acid is volatile and sufficient to protonate the species. Avoid TFA if MS sensitivity is critical, as it causes signal suppression.[2]

Strategy B: High pH (Better Peak Shape)

If Low pH fails to resolve impurities, switch to High pH to suppress ionization of the amine, making the molecule more hydrophobic and reducing silanol interaction.

-

Column: MUST be high-pH stable (e.g., Waters XBridge C18, Agilent Poroshell HPH). Standard silica will dissolve.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5-10 with

). -

Mobile Phase B: Acetonitrile.[4]

-

Warning: Methyl esters hydrolyze at pH 10. Keep run times short (<10 min) and autosampler temperature at 4°C.

Visual Guide: Method Selection Logic

Figure 1: Decision tree for selecting the optimal mobile phase buffer, balancing MS sensitivity against peak shape requirements.

Module 2: Preparative Purification (The "Crude" Stage)

The Issue: Product Loss on Silica

User Complaint: "I loaded 500mg of crude oil onto a silica flash column. I only recovered 200mg, and it's contaminated with the carboxylic acid."

Technical Explanation: Standard silica gel is slightly acidic (pH 6-7). This acidity, combined with the heat of adsorption during chromatography, catalyzes the hydrolysis of the methyl ester. Furthermore, the basic pyridine "sticks" to the silica, leading to irreversible adsorption (yield loss).

Protocol: Neutralized Silica Flash Chromatography

To purify this compound on normal phase, you must passivate the silica.

-

Preparation:

-

Prepare your eluent (e.g., Hexane/Ethyl Acetate).

-

Add 1% Triethylamine (TEA) to the solvent system.

-

-

Column Pre-treatment:

-

Flush the silica column with 3 column volumes (CV) of the TEA-doped solvent before loading the sample. This neutralizes acidic silanols.

-

-

Loading:

-

Load the sample. Do not use DCM if possible (can cause crystallization or slow runs); use a dry load on Celite or neutralized silica.

-

-

Elution:

-

Post-Run Workup (CRITICAL):

-

Rotovap immediately. Do not leave the product in TEA solution, as basic conditions can eventually promote transesterification or hydrolysis if water is present.

-

Alternative: Reverse Phase Prep (C18)

If the impurity profile is complex, C18 is superior but requires careful buffer selection to prevent hydrolysis during fraction drying.

-

Buffer: Use 0.1% Formic Acid (volatile).

-